Chemical structure and properties of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate
Chemical structure and properties of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate
An In-depth Technical Guide to Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate
Abstract
This technical guide provides a comprehensive scientific overview of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate, a substituted aromatic amino acid ester. As a derivative of phenylalanine, this compound serves as a valuable chiral building block in synthetic organic chemistry and holds potential for exploration in drug discovery and development. This document details its chemical structure, physicochemical properties, robust synthetic protocols, and thorough spectroscopic characterization. The methodologies and interpretations presented herein are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a reliable and practical resource for their work with this molecule.
Introduction and Molecular Architecture
Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a non-canonical amino acid derivative belonging to the family of substituted phenylalanines. Structurally, it is the methyl ester of 2,4-dimethoxyphenylalanine. The molecule's architecture is defined by a central chiral carbon (the α-carbon), an amino group, a methyl ester, and a benzyl side chain featuring a phenyl ring substituted with two methoxy groups at the 2 and 4 positions.
This unique combination of functional groups—an amine, an ester, and electron-rich aromatic ether moieties—makes it a versatile intermediate. Aromatic amino acids are fundamental to numerous biological processes and serve as precursors for a wide array of natural products and pharmaceuticals.[1][2][3] The specific substitution pattern on the phenyl ring can significantly influence molecular interactions, metabolic stability, and biological activity, making this compound a subject of interest for creating novel bioactive molecules.
This guide aims to consolidate the essential technical information required to effectively synthesize, characterize, and utilize Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate in a research setting.
Chemical Structure
The structural integrity of the molecule is pivotal to its chemical behavior.
Caption: 2D structure of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.
Nomenclature and Identifiers
| Attribute | Value |
| IUPAC Name | methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate |
| Synonyms | 2,4-Dimethoxy-L-phenylalanine methyl ester |
| CAS Number | 110299-98-4 (for the racemate) |
| Molecular Formula | C₁₂H₁₇NO₄ |
| Molecular Weight | 239.27 g/mol [4][5] |
Synthesis and Purification Protocol
The most direct and widely adopted method for preparing Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is the Fischer-Speier esterification of the parent amino acid, 2,4-dimethoxy-L-phenylalanine. This reaction is typically catalyzed by a strong acid in methanol, which serves as both the solvent and the reactant.
Synthesis Workflow
The following diagram illustrates the standard synthetic pathway.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful execution relies on careful control of reaction conditions.
Materials:
-
2,4-Dimethoxy-L-phenylalanine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Suspend 2,4-dimethoxy-L-phenylalanine (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition (Causality): Cool the suspension to 0°C using an ice bath. The cooling is critical to control the highly exothermic reaction between thionyl chloride and methanol, which generates HCl in situ as the true catalyst and sulfur dioxide gas. Add thionyl chloride (2.0-3.0 eq) dropwise via syringe over 15-20 minutes. Vigorous stirring is essential to manage gas evolution and ensure homogeneity.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (RT) and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂. The resulting residue is the hydrochloride salt of the product.
-
Workup and Neutralization (Trustworthiness): Dissolve the residue in deionized water and cool in an ice bath. Carefully add saturated aqueous NaHCO₃ solution dropwise until the pH is basic (pH 8-9), as verified by pH paper. This step is crucial to deprotonate the ammonium salt to the free amine, rendering it soluble in organic solvents. The use of a weak base like bicarbonate prevents potential hydrolysis of the ester.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate.
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data is based on established spectroscopic principles and data from analogous structures.[6][7][8][9]
Physical Properties
| Property | Value / Description |
| Appearance | White to off-white solid or a viscous oil |
| Molecular Weight | 239.27 g/mol |
| Solubility | Soluble in methanol, ethyl acetate, chloroform, DMSO. Sparingly soluble in water. |
| Predicted LogP | 1.2 - 1.8 |
| Predicted TPSA | 70.78 Ų[5] |
Spectroscopic Data Summary
| Technique | Key Features and Expected Values |
| ¹H NMR | Aromatic H: δ 6.4-7.1 ppm (m, 3H); α-H: δ ~3.7-3.9 ppm (t or dd, 1H); β-H₂: δ ~2.9-3.2 ppm (m, 2H); Ester -OCH₃: δ ~3.7 ppm (s, 3H); Aryl -OCH₃: δ ~3.8 ppm (s, 6H); -NH₂: δ ~1.5-2.5 ppm (br s, 2H) |
| ¹³C NMR | Ester C=O: δ ~174-176 ppm; Aromatic C: δ ~100-160 ppm; α-C: δ ~55-57 ppm; β-C: δ ~38-40 ppm; Ester -OCH₃: δ ~52 ppm; Aryl -OCH₃: δ ~55 ppm |
| IR (cm⁻¹) | N-H Stretch: 3300-3400 (amine); C-H Stretch: 2850-3000 (aliphatic/aromatic); C=O Stretch: ~1740 (ester); C=C Stretch: 1500-1600 (aromatic); C-O Stretch: 1150-1250 (ester/ether) |
| Mass Spec (ESI+) | [M+H]⁺: m/z 240.1; Key Fragments: m/z 180 ([M-COOCH₃]⁺), m/z 151 (dimethoxybenzyl cation) |
Applications in Research and Development
Substituted phenylalanine derivatives are cornerstone intermediates in medicinal chemistry and materials science.[10][11][12] The specific structural attributes of Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate make it a candidate for several applications.
-
Chiral Building Block: As an enantiomerically pure amino acid derivative, it is an ideal starting point for the asymmetric synthesis of complex target molecules, such as peptide mimics, alkaloids, and other pharmacologically active agents.[13]
-
Drug Discovery Precursor: The dimethoxyphenyl moiety is present in numerous bioactive compounds. This molecule can be used to introduce this pharmacophore into new chemical entities. Its derivatives could be screened for various biological activities, from antimicrobial to anticancer effects.[14][15][16]
-
Probing Biological Systems: The compound can be further modified, for instance with fluorescent tags or radiolabels, to serve as a molecular probe for studying amino acid transporters or metabolic pathways involving aromatic amino acids.
Role as a Synthetic Intermediate
The following diagram outlines the potential synthetic transformations of the title compound, highlighting its versatility.
Caption: Synthetic utility of the title compound's functional groups.
Conclusion
Methyl 2-amino-3-(2,4-dimethoxyphenyl)propanoate is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization using modern analytical techniques. The protocols and data presented are intended to empower researchers to confidently incorporate this valuable building block into their synthetic strategies, facilitating the advancement of projects in medicinal chemistry, drug discovery, and related scientific fields.
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